7,2'-Dihydroxyflavonol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-6-10-12(7-8)20-15(14(19)13(10)18)9-3-1-2-4-11(9)17/h1-7,16-17,19H |
InChI Key |
LWCCQPTZQCXXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origin of Product |
United States |
Biosynthesis and Origin of Dihydroxyflavonols
General Phenylpropanoid Pathway Precursors for Flavonoids
The biosynthesis of all flavonoids, including flavonols, commences with the general phenylpropanoid pathway. nih.govwikipedia.org This fundamental metabolic route converts the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for a myriad of phenolic compounds. nih.govnih.gov This conversion is accomplished through the sequential action of three key enzymes:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, deaminating phenylalanine to form trans-cinnamic acid. nih.gov
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, then hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov
4-Coumaroyl-CoA Ligase (4CL): In the final step of this initial phase, 4CL activates p-coumaric acid by ligating it with coenzyme A, yielding the high-energy thioester 4-coumaroyl-CoA. nih.gov
This central precursor, 4-coumaroyl-CoA, stands at a critical metabolic junction, ready to be channeled into various biosynthetic branches, including the pathway leading to flavonols. wikipathways.org
| Enzyme | Abbreviation | EC Number | Function in Phenylpropanoid Pathway |
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Converts L-phenylalanine to trans-cinnamic acid. nih.gov |
| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.gov |
| 4-Coumaroyl-CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to form 4-coumaroyl-CoA. nih.gov |
Chalcone (B49325) Synthase and Chalcone Isomerase Pathways in Flavone (B191248)/Flavonol Scaffold Formation
The entry point into the specific flavonoid biosynthetic pathway is marked by the action of Chalcone Synthase (CHS). mdpi.com This pivotal enzyme catalyzes a polyketide synthase reaction, condensing one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to assemble the characteristic C6-C3-C6 backbone of flavonoids in the form of a chalcone. wikipedia.orgnih.gov Specifically, this reaction yields naringenin (B18129) chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone). nih.gov
Following its synthesis, the unstable chalcone is rapidly cyclized by the enzyme Chalcone Isomerase (CHI). mdpi.comresearchgate.net CHI catalyzes a stereospecific intramolecular reaction that closes the heterocyclic C-ring, transforming the open-chain naringenin chalcone into the tricyclic (2S)-flavanone known as naringenin. mdpi.com Naringenin is a crucial intermediate, serving as the substrate for enzymes that lead to various flavonoid subclasses, including flavones, isoflavones, and, importantly for this discussion, flavonols. nih.gov
| Enzyme | Abbreviation | EC Number | Function in Flavonoid Scaffold Formation |
| Chalcone Synthase | CHS | 2.3.1.74 | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comnih.govnih.gov |
| Chalcone Isomerase | CHI | 5.5.1.6 | Catalyzes the cyclization of naringenin chalcone to naringenin. mdpi.comnih.govresearchgate.netnih.gov |
Specific Enzyme Activities in Dihydroxyflavonol Biosynthesis
The formation of a flavonol requires further modification of the flavanone (B1672756) core. The pathway from the flavanone naringenin to a simple flavonol like kaempferol (B1673270) (which has a 7-hydroxy group) is well-established and involves two main enzymes:
Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase hydroxylates naringenin at the C3 position of the C-ring to produce dihydrokaempferol (B1209521) (a dihydroflavonol). mdpi.com
Flavonol Synthase (FLS): Another dioxygenase, FLS, introduces a double bond between the C2 and C3 atoms of the C-ring, converting dihydrokaempferol into the flavonol kaempferol (3,5,7,4'-tetrahydroxyflavone). mdpi.com
The biosynthesis of the specific compound 7,2'-dihydroxyflavonol requires these core steps in addition to a specific hydroxylation pattern on the B-ring. The 7-hydroxy group on the A-ring is typically incorporated from the start of the flavonoid pathway. The defining feature is the hydroxyl group at the 2'-position of the B-ring.
The common B-ring hydroxylation patterns at the 3' and 5' positions are catalyzed by well-characterized cytochrome P450 enzymes, namely Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H). researchgate.net However, the introduction of a 2'-hydroxyl group is less common and involves different enzymatic machinery. While the precise enzymatic step leading to this compound is not definitively documented in literature, insights can be drawn from related pathways.
In other flavonoid classes, specific 2'-hydroxylase enzymes have been identified. For instance, Isoflavone 2'-Hydroxylase (I2'H), a cytochrome P450 enzyme from the CYP81E family, is known to function in isoflavonoid (B1168493) biosynthesis. mdpi.com Similarly, Flavanone 2-Hydroxylase (F2H) has been identified in rice, where it plays a role in the synthesis of C-glycosylflavones. nih.gov The existence of these enzymes suggests that a specific, likely P450-dependent, hydroxylase would be required to add the hydroxyl group to the 2'-position of a flavonol precursor. This hydroxylation could potentially occur at several stages: on the initial phenylpropanoid precursor, the chalcone, the flavanone (naringenin), the dihydroflavonol (dihydrokaempferol), or the final flavonol itself. For example, the synthesis of the related compound 3,7,4'-trihydroxyflavone (B192584) (resokaempferol) proceeds from 2,2',4-trihydroxychalcone, indicating the B-ring hydroxylation pattern can be established at the chalcone stage. nih.gov
Diversification of Flavonoid Biosynthesis in Plant Species
The immense structural diversity of flavonoids observed in the plant kingdom is a testament to the evolutionary plasticity of their biosynthetic pathways. nih.gov A primary driver of this diversification is the duplication and subsequent neofunctionalization of genes encoding biosynthetic enzymes. researchgate.net This evolutionary process has allowed different plant lineages to develop unique enzymatic tools to produce novel flavonoid structures, likely as adaptations to specific ecological pressures.
The hydroxylation pattern of the flavonoid B-ring is a prime example of this diversification. nih.govresearchgate.net The evolution of distinct hydroxylases, such as F3'H and F3'5'H, has enabled plants to produce flavonoids with either di- or tri-hydroxylated B-rings, which in turn affects the color and stability of pigments like anthocyanins and the antioxidant capacity of flavonols. researchgate.netnih.gov The generation of less common substitution patterns, such as the 2'-hydroxylation found in this compound, represents a further layer of this enzymatic diversification. The presence of such unique compounds in certain plant species highlights the evolution of specialized hydroxylases that can modify flavonoid precursors at unusual positions, expanding the plant's metabolic repertoire. mdpi.comnih.gov
Synthetic Strategies and Chemical Derivatization of Dihydroxyflavonols
Multi-step Synthetic Pathways for Dihydroxyflavonol Scaffolds
The synthesis of dihydroxyflavonol scaffolds typically involves multi-step sequences that build the characteristic flavone (B191248) core. These pathways are designed to control the placement of hydroxyl groups on the A and B rings.
A key reaction in flavonoid synthesis is the Baker-Venkataraman rearrangement. alfa-chemistry.comwikipedia.orgjk-sci.com This base-catalyzed intramolecular acyl transfer reaction converts an o-acyloxyaryl ketone into an o-hydroxyaryl β-diketone, a crucial intermediate for building the flavone core. alfa-chemistry.comwikipedia.orgjk-sci.com The process begins with the formation of an enolate from the acetophenone (B1666503) derivative, which then attacks the ester carbonyl. wikipedia.org This is followed by a ring-opening to yield a more stable phenolate, which upon acidic workup, gives the desired 1,3-diketone. wikipedia.org This intermediate can then undergo acid-catalyzed cyclodehydration to form the flavone structure. wikipedia.org The Baker-Venkataraman rearrangement is a powerful tool for the regioselective construction of the 1,3-dicarbonyl system necessary for forming the chromone (B188151) or flavone core. alfa-chemistry.com
The general mechanism involves:
Enolate Formation: A strong base abstracts an α-hydrogen from the ketone. wikipedia.org
Intramolecular Acyl Transfer: The resulting enolate attacks the ester carbonyl in an intramolecular fashion. organic-chemistry.org
Rearrangement: The cyclic intermediate rearranges to form the β-diketone. wikipedia.org
| Reagent/Condition | Purpose |
| Strong Base (e.g., KOH, NaH) | Catalyzes the rearrangement by promoting enolate formation. alfa-chemistry.comjk-sci.com |
| Aprotic Solvent (e.g., THF, DMSO) | Prevents hydrolysis of the ester and quenching of the base. alfa-chemistry.comjk-sci.com |
| Acid Treatment | Facilitates the final cyclization to the flavone ring. alfa-chemistry.com |
Another important synthetic route involves the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. This reaction is used to synthesize chalcones, which are precursors to flavonoids. chemijournal.com Specifically, a substituted 2'-hydroxyacetophenone (B8834) reacts with a substituted benzaldehyde (B42025) in the presence of a base to form a 2'-hydroxychalcone. chemijournal.com
Following the formation of the chalcone (B49325), oxidative cyclization is employed to form the flavone ring. researchgate.net Various reagents can be used to achieve this transformation. For instance, iodine in the presence of a base can catalyze the cyclization of the chalcone to the corresponding flavone. google.com Another method involves using hydrogen peroxide in a basic solution, which can lead to the formation of a flavonol directly from the chalcone. chemijournal.com Palladium(II) catalysts have also been shown to effectively catalyze the oxidative cyclization of 2'-hydroxydihydrochalcones to yield flavones. nih.gov
The general steps are:
Chalcone Synthesis: Condensation of a 2'-hydroxyacetophenone with a benzaldehyde. chemijournal.com
Oxidative Cyclization: The resulting chalcone undergoes cyclization and oxidation to form the flavone core. researchgate.netnih.gov
The synthesis of specifically substituted dihydroxyflavonols like 7,2'-dihydroxyflavonol requires careful selection of starting materials. To obtain the 7-hydroxy substitution on the A ring, a 2,4-dihydroxyacetophenone is a common starting material. sysrevpharm.org For the 2'-hydroxy substitution on the B ring, a 2-hydroxybenzaldehyde would be the corresponding reactant in a Claisen-Schmidt condensation approach.
In some strategies, protection of hydroxyl groups is necessary to prevent unwanted side reactions. mdpi.com For example, benzyl (B1604629) groups are often used to protect hydroxyls, and these can be removed later in the synthesis, typically by catalytic hydrogenation. An alternative starting material for synthesizing a 7,8-dihydroxyflavone (B1666355) is pyrogallol, which can be a more cost-effective option. google.com
| Starting Material | Resulting Substitution |
| 2,4-Dihydroxyacetophenone | Provides the 7-hydroxyl group on the A ring. sysrevpharm.org |
| 2-Hydroxybenzaldehyde | Provides the 2'-hydroxyl group on the B ring. |
| Pyrogallol | Can be used as a precursor for 7,8-dihydroxy substitutions. google.com |
Regioselective Functionalization and Derivatization Strategies
Once the dihydroxyflavonol scaffold is synthesized, further modifications can be made to its structure. Regioselective functionalization allows for the specific modification of one hydroxyl group over another, which is crucial for structure-activity relationship studies.
The selective methylation of hydroxyl groups in flavonoids can be challenging due to the similar reactivity of the different hydroxyls. However, certain methods can achieve regioselectivity. For instance, microbial transformations have been shown to selectively methylate the 7-hydroxyl group of 7-hydroxyflavone (B191518). nih.gov Chemical methods often involve protecting the more reactive hydroxyl groups, methylating the desired position, and then deprotecting. researchgate.net For example, to selectively methylate the 3-hydroxyl group of a flavonol, other phenolic hydroxyls can be protected as benzyl ethers, followed by methylation and subsequent debenzylation. researchgate.net The choice of methylating agent and reaction conditions also plays a critical role in achieving selectivity.
The synthesis of analogues and derivatives of dihydroxyflavonols allows for the exploration of how structural changes affect their properties. A variety of derivatives can be prepared by modifying the B and C rings while keeping the dihydroxy A ring intact. nih.gov For example, derivatives of 7,8-dihydroxyflavone have been synthesized by reacting 2-hydroxy-3,4-dimethoxyacetophenone with various benzoyl chlorides, followed by acid-induced cyclization. nih.gov This approach allows for the introduction of different substituents on the B-ring. nih.gov
Furthermore, metal complexes of flavonoids have been synthesized. For instance, rhenium-tricarbonyl complexes of flavonoids like chrysin (B1683763) (5,7-dihydroxyflavone) have been prepared. nih.gov The synthesis of a series of 5,7-dihydroxyflavonoid derivatives has also been undertaken to evaluate their biological activities, highlighting the importance of B-ring modifications. cncb.ac.cn
Molecular Interactions and Target Identification in Dihydroxyflavonol Research
Enzyme Interaction and Inhibition Studies
Dihydroxyflavonols have been shown to interact with and inhibit a range of enzymes, influencing various metabolic and signaling pathways. The positioning of the hydroxyl groups on the flavone (B191248) structure is a critical determinant of this inhibitory activity.
Interactions with Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C19, CYP3A4)
While specific data on 7,2'-Dihydroxyflavonol is limited in the available scientific literature, studies on the structurally related compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF) provide significant insights into how dihydroxyflavonols may interact with Cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.
Research has demonstrated that 7,8-DHF can act as a potent inhibitor of several key CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4. nih.govnih.gov In in vitro assays, 7,8-DHF significantly reduced the formation of metabolites in reactions catalyzed by these enzymes, even at concentrations equimolar to the substrates. nih.gov The inhibitory potency of 7,8-DHF on CYP2C9-catalyzed 4'-hydroxydiclofenac (B1664172) formation was found to be comparable to that of the known inhibitor warfarin. nih.gov Similarly, its inhibition of CYP2C19 was only moderately weaker than the clinical antiplatelet agent ticlopidine. nih.gov The inhibition of CYP3A4, the most abundant CYP enzyme in the human liver and intestine, suggests a potential for significant drug-drug interactions. nih.govnih.gov
The mechanism of inhibition for many flavonoids against CYP2C9 has been identified as competitive, suggesting they vie with substrates for the active site of the enzyme. nih.gov The broad inhibitory profile of 7,8-DHF across these major drug-metabolizing enzymes highlights the potential for dihydroxyflavonols to alter the pharmacokinetics of co-administered medications. nih.govnih.gov
Inhibitory Effects of 7,8-Dihydroxyflavone on CYP Enzymes
| Enzyme | Finding | Reference Compound |
|---|---|---|
| CYP2C9 | Potent inhibitor | Warfarin |
| CYP2C19 | Significant inhibitor | Ticlopidine |
| CYP3A4 | Strong inhibitor | N/A |
Inhibition of Xanthine (B1682287) Oxidase
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia and is implicated in conditions such as gout.
Studies on flavonoid structures have revealed that planarity and the presence of a 7-hydroxyl group are important for XO inhibition. researchgate.net In this context, research on 7,8-dihydroxyflavone (7,8-DHF) has shown it to be a potent inhibitor of xanthine oxidase. nih.govnih.gov The inhibitory effect of 7,8-DHF was found to be significant in in vitro models, suggesting that it can effectively suppress the enzymatic activity that leads to uric acid formation. nih.gov This inhibitory action is not unique to 7,8-DHF; other flavonoids with a 7-hydroxyl group, such as chrysin (B1683763) and luteolin, also exhibit strong inhibitory effects on xanthine oxidase. researchgate.net The mode of inhibition for these types of flavonoids is often of a mixed type. researchgate.net
The ability of dihydroxyflavonols like 7,8-DHF to inhibit xanthine oxidase points to a potential therapeutic application in managing conditions associated with high levels of uric acid. mdpi.comresearchgate.net
Inhibition of Pyridoxal (B1214274) Phosphatase (PDXP) by Dihydroxyflavones (e.g., 7,8-Dihydroxyflavone)
Recent research has identified a novel and significant molecular target for 7,8-dihydroxyflavone (7,8-DHF): pyridoxal phosphatase (PDXP). nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org PDXP is the enzyme responsible for controlling the levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, which is a crucial co-factor in numerous metabolic reactions in the brain. nih.govsemanticscholar.org
It has been convincingly demonstrated through a combination of small molecule screening, protein crystallography, and biolayer interferometry that 7,8-DHF is a direct and potent competitive inhibitor of both human and murine PDXP. researchgate.netsemanticscholar.org 7,8-DHF binds to and reversibly inhibits PDXP with a low micromolar affinity. nih.govsemanticscholar.org This inhibition leads to an increase in PLP levels within cells, as demonstrated in hippocampal neurons. researchgate.netsemanticscholar.org By inhibiting PDXP, 7,8-DHF effectively validates this enzyme as a druggable target for modulating intracellular PLP levels in the brain. researchgate.netsemanticscholar.org
These findings offer a new mechanistic explanation for the neuroprotective and cognitive-enhancing effects that have been historically attributed to 7,8-DHF. researchgate.net High-resolution co-crystal structures of 7,8-DHF bound to PDXP have been obtained, which will facilitate the future design of even more potent and selective PDXP inhibitors. researchgate.net
7,8-DHF as a PDXP Inhibitor
| Parameter | Finding |
|---|---|
| Target | Pyridoxal Phosphatase (PDXP) |
| Mechanism | Direct, competitive, and reversible inhibition |
| Affinity | Low micromolar |
| Cellular Effect | Increases PLP levels in hippocampal neurons |
| Significance | Validates PDXP as a druggable target |
Aldose Reductase Inhibition (e.g., 7,4'-Dihydroxyflavone)
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. nih.gov The conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and the generation of reactive oxygen species, contributing to long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.gov Consequently, the inhibition of aldose reductase is a key therapeutic strategy. nih.gov
While direct experimental data on the aldose reductase inhibitory activity of 7,4'-dihydroxyflavone (B191080) is not extensively detailed in the cited literature, the structure-activity relationship of flavonoids as a class provides strong indications of its potential. nih.govresearchgate.net Studies have shown that for a flavonoid to be a potent aldose reductase inhibitor, certain structural features are crucial. These include the presence of a hydroxyl group at the C7 position and a catechol moiety (3',4'-dihydroxyl) on the B ring. The C2-C3 double bond also enhances inhibitory activity, while glycosylation of hydroxyl groups tends to decrease it.
Given that 7,4'-dihydroxyflavone possesses the key 7-hydroxyl group and a hydroxyl group on the B-ring at the 4' position, it fits the general structural requirements for aldose reductase inhibition. Molecular docking and quantitative structure-activity relationship (QSAR) studies on a wide range of flavonoids have confirmed that these compounds can effectively bind to the active site of aldose reductase, interacting with key residues such as HIS110 and TRP111. researchgate.net
Key Structural Features of Flavonoids for Aldose Reductase Inhibition
| Structural Feature | Impact on Inhibition |
|---|---|
| 7-hydroxyl group | Enhances activity |
| 3',4'-dihydroxyl (catechol) on B ring | Enhances activity |
| C2=C3 double bond | Enhances activity |
| Glycosylation of hydroxyls | Reduces activity |
Receptor Interactions
Beyond enzyme inhibition, dihydroxyflavonols also exert their effects through direct interactions with cellular receptors, modulating critical signaling pathways involved in neuronal health and function.
Tropomyosin Receptor Kinase B (TrkB) Agonism and Brain-Derived Neurotrophic Factor (BDNF) Mimicry (e.g., 7,8-Dihydroxyflavone)
One of the most extensively studied actions of 7,8-dihydroxyflavone (7,8-DHF) is its role as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). BDNF is a neurotrophin that plays a vital role in the survival, growth, and differentiation of neurons, as well as in synaptic plasticity.
7,8-DHF has been identified as a small-molecule BDNF mimetic that can cross the blood-brain barrier. It selectively binds to and activates the TrkB receptor, initiating downstream signaling cascades that are typically triggered by BDNF itself. This activation includes the phosphorylation of TrkB and the subsequent engagement of pathways such as the PI3K/AKT and MAPK/ERK pathways.
The agonistic action of 7,8-DHF at the TrkB receptor has been shown to confer significant neuroprotective effects in a variety of preclinical models of neurological and psychiatric disorders. By mimicking BDNF, 7,8-DHF can promote neuronal survival and function, making it a compound of significant interest for conditions associated with deficient BDNF/TrkB signaling.
Mechanism of TrkB Receptor Dimerization and Autophosphorylation
There is no specific scientific literature available that details the mechanism of Tropomyosin receptor kinase B (TrkB) receptor dimerization and autophosphorylation induced by This compound .
In contrast, the mechanism for 7,8-Dihydroxyflavone (7,8-DHF) is well-established. 7,8-DHF acts as a potent agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). pnas.orgabcam.comtocris.com Upon binding to the extracellular domain of TrkB, 7,8-DHF mimics the action of BDNF, inducing a conformational change in the receptor. pnas.orgfrontiersin.org This change facilitates the dimerization of two TrkB receptor molecules. pnas.org The formation of this homodimer brings the intracellular kinase domains into close proximity, leading to their autophosphorylation on specific tyrosine residues. pnas.orgfrontiersin.org This autophosphorylation event is the critical step that activates the receptor, initiating downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLC-γ1 pathways, which are crucial for promoting neuronal survival, differentiation, and synaptic plasticity. pnas.orgabcam.com
Other Biomolecular Interactions
Interaction with Serum Albumin
Specific studies detailing the interaction between This compound and serum albumin are not present in the reviewed scientific literature.
However, the interaction of 7,8-Dihydroxyflavone (7,8-DHF) with human serum albumin (HSA) has been quantitatively characterized. HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and bioactive compounds. nih.gov Studies using fluorescence spectroscopy and ultrafiltration have shown that 7,8-DHF binds to HSA with high affinity, forming a stable complex. nih.govnih.gov The binding constant (K) for this interaction has been determined to be approximately 4.9 x 10⁵ L/mol. nih.govnih.gov Further investigations have revealed that 7,8-DHF is capable of displacing ligands that bind to both major drug-binding sites on albumin, known as Sudlow's Site I and Site II. nih.govnih.gov This indicates a broad interaction capability with the albumin molecule, which can significantly influence the pharmacokinetic profile of the flavonoid.
Table 1: Binding Parameters of Flavonoids with Human Serum Albumin
| Compound | Binding Constant (K) (L/mol) | Binding Stoichiometry (n) | Primary Binding Site(s) |
|---|---|---|---|
| 7,8-Dihydroxyflavone | 4.9 x 10⁵ nih.govnih.gov | ~1 nih.gov | Site I & Site II nih.govnih.gov |
| This compound | Data not available | Data not available | Data not available |
This table is interactive. Click on the headers to sort.
Antioxidant Radical Scavenging Mechanisms
Detailed mechanistic studies on the antioxidant and radical scavenging activities specifically for This compound are not available.
The antioxidant properties of 7,8-Dihydroxyflavone (7,8-DHF) , however, are extensively documented. 7,8-DHF demonstrates significant cytoprotective properties against oxidative stress through multiple mechanisms. nih.govnih.govnih.gov It is an effective scavenger of free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, and can reduce intracellular reactive oxygen species (ROS) generated by toxins like hydrogen peroxide or glutamate. nih.govnih.gov Research has shown that 7,8-DHF can protect cells from oxidative damage-induced apoptosis by increasing the levels of cellular glutathione (B108866), a key endogenous antioxidant. nih.gov Furthermore, in some cellular models, the neuroprotective effects of 7,8-DHF have been attributed directly to its antioxidant activity, independent of its TrkB receptor agonism. nih.govnih.gov One proposed mechanism for its antioxidant action involves the inhibition of the Keap1 protein, which leads to the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response. spandidos-publications.com
Table 2: Reported Antioxidant Activities of 7,8-Dihydroxyflavone
| Assay/Model | Finding | Reference |
|---|---|---|
| DPPH Radical Scavenging | Effective scavenging activity demonstrated. | nih.gov |
| Intracellular ROS Reduction | Reduces ROS induced by hydrogen peroxide and glutamate. | nih.govnih.gov |
| Cellular Glutathione Levels | Increases cellular glutathione levels. | nih.gov |
| Keap1-Nrf2 Pathway | In silico models suggest inhibition of Keap1, activating the Nrf2 antioxidant response. | spandidos-publications.com |
This table is interactive. Click on the headers to sort.
Cellular and Molecular Mechanisms of Action of Dihydroxyflavonols
Signal Transduction Pathway Modulation
No information available for 7,2'-Dihydroxyflavonol.
No information available for this compound.
No information available for this compound.
No information available for this compound.
No information available for this compound.
Gene Expression and Protein Regulation
No information available for this compound.
Regulation of Synaptic Proteins (e.g., PSD95, GluN2B, Synaptophysin)
7,8-dihydroxyflavone (B1666355) plays a significant role in promoting and maintaining the structural integrity of synapses. It has been shown to protect primary neurons from Aβ-induced toxicity, leading to enhanced dendrite branching and synaptogenesis. nih.gov In mouse models of Alzheimer's disease, chronic oral administration of 7,8-DHF prevented the loss of hippocampal synapses and restored their numbers to normal levels. nih.gov This neurotrophic effect is linked to the activation of TrkB signaling. nih.govnih.gov
The interaction between postsynaptic density-95 (PSD-95) and the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B is critical for synaptic plasticity and is implicated in pathological states like neuropathic pain. nih.gov While direct studies measuring PSD-95 and synaptophysin levels after 7,8-DHF treatment are specific to certain disease models, the compound's ability to restore synaptic plasticity suggests a modulating influence on these key structural and functional synaptic proteins. nih.gov For instance, in animal models, 7,8-DHF has been shown to rescue long-term potentiation (LTP) impairments, a cellular mechanism for learning and memory that relies on the coordinated function of synaptic proteins. nih.gov
Modulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Protein Expression
The fate of a cell, particularly its entry into apoptosis (programmed cell death), is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family. mdpi.comnih.gov Pro-apoptotic proteins like Bax promote the release of mitochondrial factors that trigger cell death, while anti-apoptotic proteins like Bcl-2 inhibit this process. mdpi.comnih.gov
7,8-dihydroxyflavone has demonstrated a capacity to modulate the expression of these key regulatory proteins in various cell types. In a study using human hepatocarcinoma (HUH-7) cells, 7,8-DHF treatment induced apoptosis and was associated with an overexpression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the cellular defense against apoptosis and facilitates a caspase-dependent cell death pathway. nih.gov Similarly, in SH-SY5Y neuronal cells damaged by high glucose, 7,8-DHF effectively modulated the expression of Bax and Bcl-2, thereby inhibiting the activation of caspase signaling pathways and protecting the cells from apoptosis. biomolther.orgresearchgate.net This dual regulatory capacity highlights its potential to either induce apoptosis in cancer cells or prevent it in neurons under metabolic stress.
Effects on AMPAR GluA1 and GluA2 Subunits
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast excitatory synaptic transmission in the central nervous system. nih.gov The trafficking and subunit composition of these receptors, particularly involving the GluA1 and GluA2 subunits, are fundamental to synaptic plasticity. nih.govnih.gov Post-translational modifications like ubiquitination of GluA1 and GluA2 are key signals that regulate their intracellular sorting and degradation, thereby controlling receptor function. nih.govjohnshopkins.edu
While direct evidence detailing the specific effects of 7,8-dihydroxyflavone on GluA1 and GluA2 expression is still emerging, its established role as a TrkB agonist provides a strong basis for its indirect influence. TrkB activation by 7,8-DHF triggers downstream signaling cascades, including the ERK pathway, which are known to be critical for the persistence of long-term memory storage and synaptic plasticity—processes heavily dependent on AMPA receptor function. nih.gov Research has shown that disrupting the interaction between PSD-95 and GluN2B can block the increased expression of phosphorylated GluR1 (GluA1) in the spinal cord. nih.gov Given that 7,8-DHF influences synaptic plasticity and neuronal function, it is plausible that it modulates AMPA receptor subunits, though the precise mechanisms remain an area for further investigation.
Cellular Homeostasis and Stress Response
7,8-dihydroxyflavone exhibits potent protective effects against cellular stress, primarily through its antioxidant and anti-excitotoxic activities. It helps maintain cellular equilibrium by mitigating damage from reactive oxygen species and overstimulation by neurotransmitters.
Mitigation of Oxidative Stress-Related Cellular Damage
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key factor in cellular damage and the progression of various diseases. nih.gov 7,8-dihydroxyflavone has been shown to be a potent antioxidant agent. spandidos-publications.com It directly scavenges intracellular ROS, such as superoxide (B77818) anions and hydroxyl radicals, thereby protecting cells from oxidative damage. researchgate.netnih.govnih.gov
Studies have demonstrated that pretreatment with 7,8-DHF significantly attenuates the reduction in cell viability caused by hydrogen peroxide (H₂O₂)-induced oxidative stress. spandidos-publications.comnih.gov This protection extends to preventing DNA damage, as evidenced by a decrease in H₂O₂-induced comet tail formation and a reduction in the levels of the DNA damage marker phospho-histone H2A.X. spandidos-publications.comnih.gov The mechanisms underlying these cytoprotective effects include the upregulation of the Nrf2-dependent antioxidant enzyme heme oxygenase-1 (HO-1) and the enhancement of the PI3K/Akt signaling pathway, a major cell survival pathway. spandidos-publications.comnih.gov
Protection Against Excitotoxicity
Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters, such as glutamate, leads to neuronal damage and death. nih.gov This process is often mediated by an overproduction of ROS. nih.gov 7,8-dihydroxyflavone confers significant neuroprotection against glutamate-induced toxicity. nih.gov
In hippocampal HT-22 cells, which are susceptible to glutamate-induced oxidative stress, 7,8-DHF provides protection in a concentration-dependent manner. nih.gov Its protective action in this context is attributed to its antioxidant activity, including its ability to reduce the production of ROS and increase cellular levels of glutathione (B108866), a major intracellular antioxidant. nih.gov This demonstrates that 7,8-DHF can shield neurons from excitotoxic damage by bolstering their antioxidant defenses. nih.gov
Cellular Proliferation and Apoptosis Induction Mechanisms
Beyond its neuroprotective roles, 7,8-dihydroxyflavone also exhibits anti-cancer properties by influencing cellular proliferation and apoptosis. In several cancer cell lines, 7,8-DHF has been shown to reduce cell viability and inhibit proliferation in a dose-dependent manner. nih.govnih.gov
In human osteosarcoma cells, 7,8-DHF not only inhibited proliferation and migration but also promoted apoptosis. nih.gov The underlying mechanism for this effect involves the induction of oxidative stress within the cancer cells and the regulation of key signaling pathways; specifically, it was found to inhibit Akt, Bad, and p38 MAPK signals while activating ERK and JNK signals. nih.gov In human hepatocarcinoma cells, 7,8-DHF-induced apoptosis occurs through a caspase-dependent pathway, marked by an increase in cleaved-caspase-3 and a shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state. nih.gov These findings indicate that 7,8-DHF can selectively trigger apoptosis in tumor cells through the modulation of critical cell survival and death signaling cascades. nih.govnih.gov
Preclinical Investigations of Dihydroxyflavonol Biological Activities
Neurobiological Research
The neurobiological activities of 7,2'-Dihydroxyflavonol, also known as Morin, have been the subject of extensive preclinical research. These investigations have unveiled its potential to protect nerve cells, enhance neuronal function, and improve cognitive performance in various experimental models.
Neuroprotective Effects in In Vitro Neuronal Models
Morin has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. It has been shown to protect primary neurons from toxicity induced by amyloid-β, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net This protective effect is attributed, in part, to its ability to suppress neuroinflammation, neuronal apoptosis (programmed cell death), and oxidative stress. nih.gov Studies have also indicated that Morin can rescue dopaminergic neurons, which are primarily affected in Parkinson's disease, from neurotoxic insults. Furthermore, Morin hydrate (B1144303) has been observed to protect against the loss of hippocampal neurons in cell culture models. nih.gov Research also indicates that Morin protects neurons and oligodendrocytes from excitotoxic cell death, a process where nerve cells are damaged by excessive stimulation by neurotransmitters. nih.gov
In studies using SH-SY5Y neuroblastoma cells, a common in vitro model for neuronal studies, various natural compounds have been shown to protect against chemically induced oxidative stress, highlighting the potential for flavonoids like Morin to exhibit similar cytoprotective and antioxidant effects. mdpi.com The neuroprotective potential of Morin is further supported by findings that it can inhibit the formation and aggregation of amyloid fibers, which are toxic to neurons. nih.gov
| In Vitro Model | Protective Effect of Morin | Key Findings |
| Primary Neurons | Protection against amyloid-β toxicity | Inhibits neuroinflammation, apoptosis, and oxidative stress. nih.govresearchgate.netnih.gov |
| Dopaminergic Neurons | Rescue from neurotoxic insults | Suggests potential relevance for Parkinson's disease. |
| Hippocampal Neurons | Protection against cell loss | Morin hydrate demonstrated protective effects. nih.gov |
| Neurons and Oligodendrocytes | Protection from excitotoxic cell death | Highlights a mechanism of neuroprotection. nih.gov |
| SH-SY5Y Cells | Potential for antioxidant and cytoprotective effects | Inferred from studies on similar compounds. mdpi.com |
| - | Inhibition of amyloid fiber formation | Reduces the formation of toxic protein aggregates. nih.gov |
Impact on Neuronal Survival and Differentiation
Morin has been shown to positively influence the survival and differentiation of neurons. It promotes the survival of neurons in various stress-induced models. nih.govsid.ir For instance, Morin hydrate has been found to attenuate neuronal damage in the hippocampus and prefrontal cortex of mice subjected to chronic restraint stress. nih.govsid.irnih.govresearchgate.net This suggests that Morin can help maintain the structural integrity of key brain regions involved in memory and executive function under stressful conditions.
Furthermore, some flavonoids have been shown to trigger the differentiation of neuroblastoma cells into mature neurons, a process crucial for brain development and repair. nih.gov This is often mediated through specific signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov While direct evidence for Morin's role in neuronal differentiation via this specific pathway is still emerging, the general neurogenic potential of flavonoids suggests a promising area for future research on this compound.
| Experimental Model | Effect of Morin | Key Findings |
| Chronic Restraint Stress (mice) | Attenuation of neuronal damage in hippocampus and prefrontal cortex | Promotes neuronal survival under stress. nih.govsid.irnih.govresearchgate.net |
| Neuroblastoma Cells (in vitro) | Potential to induce neuronal differentiation | Inferred from studies on other flavonoids acting via the ERK pathway. nih.gov |
Promotion of Neurite Outgrowth
The ability of neurons to form and extend new connections, a process known as neurite outgrowth, is fundamental for learning, memory, and neuronal repair. nih.gov Morin has been shown to promote neurite outgrowth. nih.gov Specifically, research indicates that Morin increases the number and length of neuronal dendrites. nih.gov This effect is significant as it reflects synaptic plasticity and is associated with the acquisition of new information. nih.gov
In various experimental models, including PC12 cells, which are frequently used to study neuritogenesis, compounds are often assessed for their ability to induce neurite formation, sometimes in combination with nerve growth factor (NGF). researchgate.netresearchgate.net The promotion of neurite outgrowth by natural compounds is a key area of research for developing therapies for neuronal injury and neurodegenerative diseases. nih.gov The demonstrated effect of Morin on increasing dendritic length and number underscores its potential to support the structural plasticity of the brain. nih.gov
| Experimental Finding | Implication for Neuronal Function | Source |
| Increased number and length of neuronal dendrites | Enhanced synaptic plasticity and capacity for new information acquisition. | nih.gov |
| Promotion of neurite outgrowth | Potential for neuronal repair and regeneration. | nih.govnih.gov |
Improvement of Cognitive Function and Memory in Animal Models
Numerous studies have demonstrated that Morin can enhance cognitive function and memory in various animal models. In healthy adult mice, Morin treatment has been shown to improve both recognition and spatial memory. nih.gov It has also been found to significantly improve learning and memory in both young and aged mice. scialert.net
Morin has shown efficacy in reversing memory impairments induced by various factors. For instance, it has been shown to reverse amnesia induced by scopolamine (B1681570) and sodium nitrite (B80452) in young mice. scialert.net Furthermore, Morin hydrate has been found to attenuate memory impairment caused by chronic unpredictable stress and sleep deprivation in mice. nih.govnih.gov In models of Alzheimer's disease, Morin has been reported to restore cognitive functions. nih.gov Studies using the Morris water maze, a test of spatial learning, have shown that flavonoids can improve spatial memory. eneuro.orgnih.gov
| Animal Model | Cognitive Effect of Morin | Key Findings |
| Healthy Adult Mice | Improved recognition and spatial memory | Demonstrates cognitive enhancement in a non-diseased state. nih.gov |
| Young and Aged Mice | Improved learning and memory | Suggests benefits across the lifespan. scialert.net |
| Scopolamine/Sodium Nitrite-Induced Amnesia (Mice) | Reversal of memory deficits | Shows efficacy against chemically induced amnesia. scialert.net |
| Chronic Unpredictable Stress (Mice) | Attenuation of memory impairment | Highlights anti-stress and cognitive-protective effects. nih.gov |
| Sleep Deprivation (Mice) | Attenuation of memory impairment | Suggests a role in mitigating cognitive deficits from sleep loss. nih.gov |
| Alzheimer's Disease Models (Mice) | Restoration of cognitive functions | Indicates potential therapeutic value for neurodegenerative diseases. nih.gov |
Restoration of Synaptic Plasticity and Spinogenesis
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. windows.net Morin has been shown to positively influence synaptic plasticity. escholarship.org In aged rats with cognitive impairments, Morin treatment was found to facilitate synaptic plasticity in the hippocampus. nih.gov
Furthermore, Morin has been observed to increase the expression of synaptic markers, suggesting a role in the formation and maintenance of synapses. nih.gov It has also been shown to increase the density of dendritic spines, which are small protrusions on dendrites that receive synaptic inputs. nih.gov In a mouse model of Alzheimer's disease, Morin was found to inhibit the loss of hippocampal synapses and restore synapse number. nih.govresearchgate.net These findings suggest that Morin can counteract age-related and disease-related declines in synaptic health and function.
| Experimental Model | Effect of Morin on Synaptic Plasticity and Spinogenesis | Key Findings |
| Aged Rats with Cognitive Impairment | Facilitated hippocampal synaptic plasticity, modified spine density | Suggests reversal of age-related synaptic decline. nih.gov |
| Alzheimer's Disease Model (Mice) | Increased synaptic expression markers, inhibited loss of hippocampal synapses, restored synapse number | Indicates a potential to preserve synaptic integrity in neurodegenerative disease. nih.govresearchgate.netnih.gov |
| Traumatic Brain Injury Model | Ameliorated reductions in synaptic plasticity markers (in combination with exercise) | Highlights a role in promoting recovery after brain injury. escholarship.org |
Effects on Neurogenesis in Preclinical Models
Neurogenesis, the process of generating new neurons, is crucial for brain plasticity and cognitive function, particularly in the hippocampus. sid.ir Chronic stress is known to decrease neurogenesis. sid.ir While direct studies on the effect of this compound on neurogenesis are limited, research on other flavonoids, such as 7,8-dihydroxyflavone (B1666355), has shown promising results. Chronic oral administration of 7,8-dihydroxyflavone has been found to strongly promote neurogenesis in the dentate gyrus of the hippocampus. harvard.eduacs.orguky.edu
In some animal models of Alzheimer's disease, an increase in neurogenesis in the hippocampus has been observed following treatment with related flavonoids. researchgate.net However, it's important to note that in other studies with different models or conditions, a significant impact on hippocampal neurogenesis was not observed. nih.gov The potential of Morin to influence neurogenesis is an area that warrants further investigation, given the established role of this process in brain health and the neuroprotective effects of the compound.
| Flavonoid | Preclinical Model | Effect on Neurogenesis | Key Findings |
| 7,8-dihydroxyflavone | Mouse models | Promoted neurogenesis in the dentate gyrus | Suggests a potential class effect for dihydroxyflavones. harvard.eduacs.orguky.edu |
| Related Flavonoids | Alzheimer's Disease Model (Mice) | Increased hippocampal neurogenesis | Indicates a potential therapeutic mechanism for cognitive decline. researchgate.net |
| 7,8-dihydroxyflavone | 5xFAD Mouse Model of Alzheimer's Disease | No significant impact on hippocampal neurogenesis | Highlights the need for further research to clarify the specific conditions under which these effects occur. nih.gov |
Modulation of Brain Volume and Connectivity in Animal Models
Research into the effects of dihydroxyflavonols on the brain has revealed significant findings related to brain structure. In studies using wildtype mice, systemic administration of 7,8-dihydroxyflavone (7,8-DHF), a related flavone (B191248), was found to enhance long-term spatial memory. consensus.app Subsequent analysis using ex-vivo T2-weighted imaging showed volumetric changes in numerous brain regions associated with cognition, sensory, and motor processing. consensus.app
Specifically, administration of 7,8-DHF led to an increased volume in the striatum and the fastigial nucleus of the cerebellum, areas traditionally linked to motor function. nih.gov These anatomical changes are consistent with behavioral outcomes observed in other studies, where 7,8-DHF improved motor deficits in animal models of Parkinson's disease and amyotrophic lateral sclerosis (ALS). nih.gov Potential mechanisms underlying these volume increases include enhanced neurogenesis and spinogenesis, which is the formation of dendritic spines. nih.gov For example, an increase in the number of new neurons has been noted in the hippocampus of mice treated with 7,8-DHF. nih.gov Furthermore, 7,8-DHF has been shown to rescue synaptic loss and increase the density of dendritic spines in the hippocampus in mouse models of Alzheimer's disease. nih.gov
Antioxidant Research
The antioxidant properties of dihydroxyflavonols are a cornerstone of their therapeutic potential, with research highlighting their ability to combat oxidative stress through various mechanisms.
Assessment of Free Radical Scavenging Capacity
Dihydroxyflavonols have demonstrated notable antioxidant capabilities. nih.gov The flavone 7,8-DHF exhibits direct free radical scavenging activity, a property attributed to the presence of adjacent hydroxyl groups. spandidos-publications.comnih.gov In studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, 7,8-DHF showed an EC50 value of 24 μM. nih.gov This intrinsic antioxidant activity is believed to contribute significantly to its neuroprotective effects. nih.govnutrahacker.com Furthermore, some dihydroxyflavonol derivatives have been synthesized that show strong antioxidant activity and the ability to scavenge free radicals. nih.gov This capacity to neutralize free radicals is a key mechanism in protecting cells from oxidative damage. nutrahacker.com
Reduction of Reactive Oxygen Species (ROS) Levels in Cellular and Animal Models
Dihydroxyflavonols have been shown to effectively lower levels of reactive oxygen species (ROS) in both cellular and animal models of oxidative stress. For instance, the synthetic flavonol 3',4'-dihydroxyflavonol (B1679992) (DiOHF) reduces ROS levels in the mesenteric arteries of diabetic rats. nih.govnih.gov In these models, DiOHF treatment reversed the increased levels of NADPH oxidase-derived superoxide (B77818). nih.govnih.gov
Similarly, 7,8-DHF has demonstrated a capacity to reduce intracellular ROS. In studies involving chronic intermittent hypoxia, 7,8-DHF treatment reduced the production of ROS in retinal ganglion cells. nih.gov It also protected neuronal cells from high glucose-induced damage by scavenging ROS, thereby preventing mitochondrial dysfunction and apoptosis. biomolther.org In other cellular models, 7,8-DHF attenuated hydrogen peroxide (H2O2)-induced ROS generation in myoblasts and human dermal fibroblasts. biocrick.comresearchgate.netspandidos-publications.com This ROS reduction is a critical component of its cytoprotective effects against oxidative damage. spandidos-publications.com
Below is a summary of research findings on the reduction of ROS by dihydroxyflavonol compounds in various models.
Preservation of Endothelial Function under Oxidative Stress
Oxidative stress is a known contributor to endothelial dysfunction. nih.gov Preclinical studies show that dihydroxyflavonols can protect the vascular endothelium. The compound 3',4'-dihydroxyflavonol (DiOHF) has been shown to preserve endothelial function in the presence of elevated ROS. nih.gov In animal models of diabetes and ischemia-reperfusion, DiOHF treatment improves endothelium-dependent relaxation and preserves coronary endothelial function. nih.govresearchgate.netnih.gov It achieves this by reducing oxidative stress and improving the function of nitric oxide (NO), a key molecule in vascular health. nih.govglpbio.com
Specifically, DiOHF enhances NO-mediated relaxation and has been found to directly protect against endoplasmic reticulum (ER) stress-induced endothelial injury, a process linked to the induction of oxidative stress. nih.govnih.gov In a similar vein, 7,8-DHF protects human umbilical vein endothelial cells from damage induced by hydrogen peroxide by inhibiting ROS generation and suppressing apoptosis. nih.gov
Anti-inflammatory Research
The anti-inflammatory properties of dihydroxyflavonols have been extensively investigated, showing significant potential in modulating inflammatory pathways. spandidos-publications.com
Attenuation of Pro-inflammatory Mediators and Cytokines
Dihydroxyflavonols have been shown to effectively reduce the production of key pro-inflammatory molecules. In various studies, 7,8-DHF has demonstrated potent anti-inflammatory effects. spandidos-publications.com It significantly attenuates the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). spandidos-publications.comnih.govnih.gov This is achieved by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.comnih.gov
Furthermore, 7,8-DHF inhibits the release and expression of major pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). spandidos-publications.comnih.govmdpi.comnih.gov These effects have been observed in various cell types, including lipopolysaccharide (LPS)-stimulated microglial cells and macrophages. spandidos-publications.comnih.govoup.com The underlying mechanism for this attenuation involves the suppression of key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. spandidos-publications.comspandidos-publications.com
The table below summarizes the inhibitory effects of 7,8-DHF on various pro-inflammatory mediators and cytokines.
Preclinical Research on this compound Remains Largely Undocumented
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific preclinical data for the chemical compound This compound . The instructions to generate a detailed article on its biological activities, including its effects on microglial cells, comparative anti-inflammatory efficacy, antiproliferative and pro-apoptotic activities, and other specific biological actions, cannot be fulfilled at this time due to the absence of published research focused solely on this particular isomer.
The majority of existing preclinical research on dihydroxyflavonols has concentrated on other structural isomers, most notably 7,8-dihydroxyflavone (7,8-DHF) and 3',4'-dihydroxyflavonol . These related compounds have been investigated for their potential neuroprotective, anti-inflammatory, and anticancer effects. For instance, studies on 7,8-dihydroxyflavone have explored its role in activating the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF), and its subsequent potential in models of neurodegenerative diseases. Similarly, other dihydroxyflavone isomers have been evaluated for their capacity to modulate inflammatory pathways and induce apoptosis in various cancer cell lines.
However, it is a fundamental principle in pharmacology and medicinal chemistry that even minor changes in the structure of a molecule, such as the position of hydroxyl groups on the flavonol backbone, can lead to vastly different biological activities. Therefore, the findings related to isomers like 7,8-dihydroxyflavone or 3',4'-dihydroxyflavonol cannot be accurately and responsibly extrapolated to this compound.
Our search for specific data on this compound across scientific databases has not yielded the necessary information to address the detailed outline provided, which includes:
Downregulation of Inflammatory Pathways in Microglial Cells
Comparative Anti-inflammatory Efficacy
Induction of Programmed Cell Death in Cancer Cell Lines
Modulation of Cell Proliferation and Survival Pathways
Antitrypanosomal and Antileishmanial Activities
Without dedicated studies on this compound, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy. Further research is required to elucidate the specific biological profile of this compound.
Other Investigated Biological Activities in Preclinical Models
Vasorelaxant and Antihypertensive Properties
There is currently no available scientific literature detailing the preclinical investigation of this compound's effects on vasorelaxation or its potential antihypertensive properties.
In contrast, the related compound, 7,8-dihydroxyflavone , has been the subject of such studies. Research has indicated that 7,8-dihydroxyflavone exhibits vasorelaxant effects in isolated rat aortic rings. nih.gov These effects are believed to be mediated through the stimulation of the nitric oxide/cGMP pathway and the blockade of calcium channels. nih.gov Furthermore, intravenous administration of 7,8-dihydroxyflavone has been shown to reduce blood pressure in spontaneously hypertensive rats. nih.gov
Impact on Metabolic Health and Gut Microbiome
Similarly, there is a lack of preclinical data specifically investigating the impact of This compound on metabolic health and the gut microbiome.
Conversely, extensive research has been conducted on 7,8-dihydroxyflavone in this context. Studies have shown that 7,8-dihydroxyflavone can influence metabolic parameters and modulate the gut microbiome, with some effects showing a sex-dependent dimorphism. researchgate.netnih.gov In female mice fed a high-fat diet, supplementation with 7,8-dihydroxyflavone was found to attenuate fat mass gain, reduce hepatic lipid accumulation, and decrease adipose tissue inflammation. researchgate.netnih.gov These beneficial metabolic effects were associated with significant alterations in the gut microbiome, including increased diversity and a reduction in pro-inflammatory bacteria such as Desulfovibrionaceae. researchgate.net Interestingly, these positive metabolic outcomes and corresponding gut microbiome changes were not observed in male mice. researchgate.netnih.gov Further research has suggested that the metabolic benefits of 7,8-dihydroxyflavone are dependent on an intact gut microbiome, as antibiotic-induced microbiome depletion abolished the protective effects. nih.gov
It is crucial to reiterate that the findings mentioned above pertain to 7,8-dihydroxyflavone and not this compound. The absence of specific data for this compound highlights a gap in the current scientific knowledge and underscores the need for future research to elucidate the potential therapeutic properties of this specific flavonoid.
Structure Activity Relationship Sar Studies of Dihydroxyflavonols
Influence of Hydroxyl Group Position on Biological Activity
The position of hydroxyl groups on the flavonoid skeleton is a primary determinant of their biological and chemical properties, including antioxidant capacity, cytotoxicity, and receptor interaction. nih.govnih.gov
The antioxidant activity of flavonoids is significantly influenced by the arrangement of hydroxyl groups. nih.gov Specifically, the B-ring hydroxyl configuration is a key factor in scavenging reactive oxygen and nitrogen species (ROS/RNS) by donating a hydrogen atom and an electron to stabilize these radicals. nih.gov Studies have shown that flavonoids with a 3-OH group, like in flavonols, exhibit positive antioxidant activities. nih.gov For instance, the antioxidant activity of a flavonoid with 3,5,7,3',4'-OH is higher than one with 5,7,3',4'-OH, highlighting the contribution of the 3-OH group. nih.gov
The hydroxyl group at the 7-position on the A-ring is also significant. Flavonoids possessing a 7-OH or 5,7-OH configuration tend to exhibit the highest cytotoxicity. nih.gov The 7-hydroxyl group is considered one of the most acidic sites in flavonoids, which can influence their reaction mechanisms in polar solvents. acs.org While the 7-OH group's direct contribution to DNA damage induction appears minimal in some contexts, its presence is crucial for other biological activities. spandidos-publications.com
It's important to note that increasing the number of hydroxyl groups does not always lead to enhanced activity. The specific placement of these groups is what dictates the ultimate biological outcome. nih.gov
Interactive Table: Influence of Hydroxyl Group Position on Flavonoid Activity
| Hydroxyl Group Position | Influence on Biological Activity | Reference |
| 3-OH (C-ring) | Enhances antioxidant activity. nih.gov | nih.gov |
| 5-OH (A-ring) | Important for activity against MRSA in flavanones. nih.gov | nih.gov |
| 7-OH (A-ring) | Contributes to higher cytotoxicity; one of the most acidic sites. nih.govacs.org | nih.govacs.org |
| 2'-OH (B-ring) | Part of the B-ring hydroxylation pattern critical for bioactivity. nih.gov | nih.gov |
| 3',4'-OH (B-ring) | A 3',4'-catechol structure enhances antioxidant activity. nih.gov | nih.gov |
| 5,7-OH (A-ring) | Associated with the highest cytotoxicity. nih.gov | nih.gov |
Role of B-ring Substitution in Pharmacological Efficacy
The substitution pattern on the B-ring is a significant structural feature that modulates the pharmacological efficacy of flavonols. nih.gov The number and arrangement of hydroxyl and methoxy (B1213986) groups on this ring can dramatically alter activities such as antioxidant capacity and interaction with cellular targets. acs.org
The antioxidant activity of flavonoids is positively correlated with the number of phenolic hydroxyl groups on the B-ring. mdpi.com For example, eriodictyol, with two hydroxyl groups on the B-ring, exhibits significantly higher antioxidant activity than naringenin (B18129) (one -OH group) and pinocembrin (B1678385) (no -OH groups). acs.org This highlights the crucial role of B-ring hydroxylation in free radical scavenging. acs.org
Conversely, the methoxylation of hydroxyl groups on the B-ring generally decreases antioxidant activity. nih.govmdpi.com However, methoxy groups can play a role in other biological activities. For instance, the presence of a methoxy group at the C7 position on the A-ring and hydroxyl groups at the C3' and C5' positions on the B-ring has been shown to be crucial for anti-inflammatory and neuroprotective activities. nih.gov
Studies on 5,7-dihydroxyflavones have specifically investigated the effect of B-ring substitution on antiproliferative effects in human leukemia cells, underscoring the importance of this part of the flavonoid structure in anticancer activity. nih.gov
Interactive Table: Impact of B-ring Substitution on Flavonoid Activity
| B-ring Substitution | Effect on Pharmacological Efficacy | Reference |
| Increased Hydroxylation | Positively correlates with antioxidant activity. mdpi.com | mdpi.com |
| Methoxylation | Generally decreases antioxidant activity but can enhance other activities like anti-inflammatory effects. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
Significance of the Oxygen Atom in the C-ring for Receptor Binding
The heterocyclic C-ring of flavonoids, containing an oxygen atom, is a key structural feature that influences their interaction with various biological receptors and enzymes. The presence of a double bond between C2 and C3 in conjunction with the 4-keto group in the C-ring is important for certain biological activities. bohrium.com
This C2-C3 double bond contributes to a planar structure of the A-C ring system, which appears to be important for activities such as binding to the benzodiazepine (B76468) site on the GABA-A receptor. nih.gov Flavonoids lacking this double bond have a non-planar A-C ring system and often exhibit lower activity at this receptor. nih.gov
The oxygen atom within the C-ring, along with adjacent functional groups, can participate in binding to macromolecules. nih.gov For example, glycosylation of flavonols in the C-ring has been found to reduce their affinity for bovine serum albumin. mdpi.com Furthermore, the C-ring structure, including the C4-carbonyl group, has been implicated in the anticancer properties of flavonols through their effects on topoisomerase I and II activity. mdpi.com
Computational and Theoretical Chemistry Approaches in SAR
Computational and theoretical chemistry methods are powerful tools for understanding the structure-activity relationships of flavonoids at a molecular level. spandidos-publications.com These approaches, including molecular docking and dynamics simulations, provide valuable insights into how flavonoids interact with biological targets and can help predict the effects of structural modifications on their properties. acs.orgspandidos-publications.com
Molecular docking studies have been used to investigate the binding of flavonoids to various proteins. For example, in silico analysis of the interaction between flavonoids and the C1B domain of the PKCδ phorbol (B1677699) ester binding site revealed that the number of hydroxyl groups on the B-ring affects the binding energy and orientation of the flavonoid in the binding site. acs.org Eriodictyol, with two B-ring hydroxyls, showed a better binding affinity than flavonoids with one or no B-ring hydroxyls. acs.org
Quantum chemical studies have been employed to analyze the antiradical properties of flavones and flavonols. mdpi.com These studies can calculate parameters such as bond dissociation enthalpies and ionization potentials to predict the antioxidant activity of different flavonoid structures. mdpi.com Such computational approaches have been instrumental in identifying key structural features for antioxidant potential, such as the importance of the B-ring's substitution pattern. mdpi.com These methods allow for the systematic analysis of a large number of derivatives to infer the effect of the number and relative positions of hydroxyl groups on molecular properties, aiding in the design of flavonoids with enhanced therapeutic potential. spandidos-publications.com
Advanced Analytical and Methodological Approaches in Dihydroxyflavonol Research
Spectroscopic Techniques (e.g., Fluorescence Spectroscopy, NMR)
Spectroscopic methods are fundamental to the structural characterization and analysis of flavonoids. Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy provide detailed insights into the molecular structure and photophysical properties of these compounds.
Fluorescence Spectroscopy
Hydroxyflavones are often fluorescent, a property that is sensitive to their molecular structure and environment. nih.gov Fluorescence spectroscopy is used to study their photophysical behavior, including processes like excited-state intramolecular proton transfer (ESIPT). nih.gov The fluorescence quantum yields and emission spectra of hydroxyflavones can vary significantly with solvent polarity and pH. researchgate.netrsc.org For instance, 7-hydroxyflavone (B191518) is fluorescent in its neutral, acidic, and basic forms, but its fluorescence intensity and the shape of its emission curves can be altered by environmental factors. rsc.org Studies on related compounds show that the addition of water to a solution can induce a "turn-on" fluorescence response, often accompanied by the appearance of a new, longer-wavelength emission band. researchgate.net This technique is valuable for studying complexation and binding interactions, as changes in the fluorescence signal can indicate the formation of a complex with another molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoids. researchgate.net Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HMQC, HMBC) allow for the complete assignment of all proton and carbon signals in the molecule. scielo.br In the 1H NMR spectrum of a flavonoid, the chemical shifts (δ) and coupling constants (J) of the protons provide detailed information about their chemical environment and connectivity. For example, the protons on the aromatic rings typically appear in distinct regions of the spectrum, and their splitting patterns reveal their relationships to neighboring protons. nih.govnih.gov 13C NMR provides information on the carbon skeleton of the molecule. nih.govnih.gov By analyzing the full set of NMR data, researchers can confirm the identity of a compound like 7,2'-Dihydroxyflavonol and distinguish it from its isomers. koreascience.krhebmu.edu.cn
Below is a representative table illustrating typical 1H NMR chemical shifts for a flavone (B191248) skeleton, which is essential for structural confirmation.
| Proton | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.3 - 6.9 | s (singlet) | N/A |
| H-6 | 6.1 - 6.5 | d (doublet) | ~2.0 |
| H-8 | 6.4 - 6.8 | d (doublet) | ~2.0 |
| H-2' | 7.8 - 8.2 | d or dd | ~2.0, ~8.5 |
| H-3' | 6.9 - 7.2 | t or m | ~8.0 |
| H-4' | 7.4 - 7.6 | t or m | ~8.0 |
| H-5' | 6.9 - 7.1 | d (doublet) | ~8.5 |
| H-6' | 7.5 - 8.0 | dd (doublet of doublets) | ~2.0, ~8.5 |
Note: The exact chemical shifts for this compound would depend on the solvent and specific electronic effects of the hydroxyl groups.
Crystallography and Structural Biology (e.g., Protein Crystallography of Enzyme-Ligand Complexes)
Understanding how this compound interacts with biological targets like enzymes and receptors requires detailed three-dimensional structural information. Protein X-ray crystallography and computational molecular docking are key techniques in this area.
Protein Crystallography
X-ray crystallography allows for the determination of the atomic-level structure of a protein or a protein-ligand complex. By crystallizing a target enzyme with a bound flavonoid, researchers can visualize the precise binding mode, identify key amino acid residues involved in the interaction, and understand the conformational changes that occur upon binding. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For example, the crystal structure of a rhenium-chrysin complex has been elucidated, providing insight into metal-flavonoid coordination. nih.gov
Molecular Docking
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., an enzyme). phytopharmajournal.com Docking studies are often used to screen virtual libraries of compounds against a protein target or to rationalize the results of in vitro assays. nih.govunifi.it Studies have used this approach to analyze the interactions of 7,8-dihydroxyflavone (B1666355) with the TrkB and VEGFR2 receptor tyrosine kinases, revealing the specific amino acid residues that form the binding site. nih.gov Such in silico models highlight the importance of features like the flavonoid core and the position of hydroxyl groups for effective binding and potential inhibition of enzyme activity. nih.govunifi.it
Biolayer Interferometry for Binding Affinity Determinations
Biolayer interferometry (BLI) is a label-free optical biosensor technology used for real-time analysis of biomolecular interactions. researchgate.net It is a crucial technique for quantifying the binding kinetics and affinity between a small molecule like this compound and its protein target.
The BLI principle involves immobilizing one molecule (the ligand, e.g., a target protein) onto the surface of a biosensor tip and then dipping the tip into a solution containing the other molecule (the analyte, e.g., the flavonoid). scienceopen.combiorxiv.org As the analyte binds to the immobilized ligand, the thickness of the molecular layer on the sensor tip increases, causing a shift in the interference pattern of light, which is measured in real-time. biorxiv.org This allows for the direct measurement of the association rate (kon). Subsequently, moving the sensor into a buffer solution allows for the measurement of the dissociation rate (koff). scienceopen.com From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. nih.gov BLI is a medium- to high-throughput technique that requires relatively low sample volumes and can be used with crude samples. researchgate.netnih.gov
A typical BLI experiment to determine binding affinity would involve the steps and generate data as shown in the table below.
| Experimental Step | Description | Parameter Measured |
|---|---|---|
| 1. Baseline | Sensor tip with immobilized ligand is equilibrated in buffer. | Initial signal stability |
| 2. Association | Sensor is moved into analyte solution (e.g., this compound). | Association Rate (kon) |
| 3. Dissociation | Sensor is moved back into buffer. | Dissociation Rate (koff) |
| 4. Analysis | Data from multiple analyte concentrations are globally fitted to a binding model. | Affinity Constant (KD = koff/kon) |
Omics Approaches (e.g., RNA Sequencing for Gene Expression Analysis)
"Omics" technologies provide a global view of molecular changes in a biological system. Transcriptomics, in particular, is a powerful approach to uncover the mechanisms of action of a bioactive compound.
Transcriptomics (RNA Sequencing)
RNA sequencing (RNA-Seq) is a high-throughput method that allows for the comprehensive profiling of the entire transcriptome of a cell or tissue. By treating cells or animal models with this compound and comparing their gene expression profiles to untreated controls, researchers can identify which genes are upregulated or downregulated in response to the compound. This provides a global, unbiased view of the biological pathways and cellular processes that are modulated by the flavonoid. nih.gov Integrating transcriptomics with other omics layers, such as proteomics and metabolomics, can provide a more complete picture of the compound's effects and help generate mechanistic hypotheses. unimi.it This approach is crucial for moving beyond a single target and understanding the network-level effects of a compound.
In Vitro Assays for Enzyme Activity and Inhibition
A fundamental step in characterizing the biological properties of this compound is to assess its effect on the activity of specific enzymes using in vitro assays. These assays are essential for screening compounds and determining their potency and mechanism of inhibition.
A wide range of enzymatic assays are used to evaluate the potential of flavonoids. jddtonline.info For anti-inflammatory activity, key assays include the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. jddtonline.infonih.gov The inhibitory activity is typically quantified by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies, often using Lineweaver-Burk or Dixon plots, can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govunifi.it Other common targets for flavonoids include tyrosinase (involved in melanin (B1238610) production) and hyaluronidase (B3051955) (involved in tissue degradation). nih.govjddtonline.info
The table below summarizes findings for related flavonoids against various enzymes, illustrating the type of data generated from such assays.
| Flavonoid | Target Enzyme | Activity/Inhibition (IC50) | Reference |
|---|---|---|---|
| Quercetin | Mushroom Tyrosinase | 44.38 µM | nih.gov |
| Baicalein | Cytochrome P450 3A4 (CYP3A4) | 15 µM | researchgate.net |
| Luteolin | Cytochrome P450 3A4 (CYP3A4) | 31 µM | researchgate.net |
| 7,8-Dihydroxyflavone | Pro-inflammatory mediators (NO, PGE2) | Dose-dependent reduction | nih.gov |
| 7-Hydroxyflavone | Pro-inflammatory mediators (NO, PGE2) | Dose-dependent reduction | nih.gov |
Imaging Techniques for Brain Volume and Connectivity Assessment
For flavonoids that can cross the blood-brain barrier, such as the related compound 7,8-dihydroxyflavone (7,8-DHF), advanced neuroimaging techniques are used to assess their effects on brain structure and function. frontiersin.orgnih.gov
Magnetic Resonance Imaging (MRI)
MRI is a non-invasive technique that can provide detailed, brain-wide analysis of structural changes. frontiersin.orgsciencedaily.com In preclinical research, high-resolution ex-vivo T2-weighted imaging has been used to evaluate the impact of chronic 7,8-DHF administration on brain volume in mice. frontiersin.orgnih.gov Studies have shown that treatment with 7,8-DHF can lead to significant volumetric increases in numerous brain regions associated with cognition, sensory processing, and motor function. frontiersin.org This method provides a critical overview of the long-term anatomical changes induced by the compound, which can be correlated with behavioral improvements. nih.gov Such techniques would be directly applicable to investigating the potential neuro-restorative or neuroprotective effects of this compound.
Research on 7,8-DHF has identified specific brain regions with increased volume following treatment, as detailed in the table below.
| Brain Region | Observed Effect | Associated Function |
|---|---|---|
| Cingulate Cortex (Area 24a) | Volume Increase | Cognition, Emotion |
| Fastigial Nucleus (Left) | Volume Increase | Motor Coordination |
| Ventral Claustrum (Right) | Volume Increase | Sensory Integration |
| Posterior Parietal Cortex (Right) | Volume Increase | Spatial Awareness |
| Primary Somatosensory Cortex (Forelimb/Hindlimb) | Volume Increase | Sensory Processing |
Data derived from studies on 7,8-dihydroxyflavone in wildtype mice. frontiersin.org
Future Research Directions for Dihydroxyflavonols
Exploration of Novel Dihydroxyflavonol Derivatives with Enhanced Efficacy or Selectivity
The development of novel derivatives from a parent dihydroxyflavonol structure is a critical step in advancing its therapeutic potential. Future research should focus on the strategic chemical modification of the dihydroxyflavonol scaffold to enhance specific biological activities and improve pharmacokinetic profiles.
Detailed Research Findings: Structure-activity relationship (SAR) studies on related flavonoids, such as 7,8-dihydroxyflavone (B1666355), have demonstrated that the position of hydroxyl groups is crucial for their biological effects. For instance, the 7,8-dihydroxy configuration has been identified as essential for agonistic activity at the tropomyosin receptor kinase B (TrkB). nih.gov Synthetic efforts have produced derivatives like 4'-dimethylamino-7,8-dihydroxyflavone, which exhibits more potent and prolonged TrkB activation compared to the parent compound. nih.gov These findings suggest that modifications to the B and C rings of a dihydroxyflavonol, while keeping the dihydroxy substitution on the A ring intact, could be a fruitful strategy. nih.gov
Future synthetic strategies for 7,2'-dihydroxyflavonol could involve:
Alkylation or acylation of the hydroxyl groups to modulate solubility and cell permeability.
Introduction of different functional groups on the B-ring to enhance target-specific interactions.
Glycosylation to create flavonoid glycoside derivatives, which can alter bioavailability and metabolic stability.
These novel derivatives would require rigorous screening to assess their efficacy and selectivity for various biological targets.
Investigation of Underexplored Biological Activities and Their Underlying Mechanisms
The known biological activities of dihydroxyflavonoids, primarily antioxidant and neuroprotective effects, represent only a fraction of their potential therapeutic applications. spandidos-publications.comnih.gov A comprehensive investigation into other possible biological roles is warranted.
Potential Underexplored Activities:
Antiviral Properties: Flavonoids have been investigated for their antiviral activities. Future studies could explore the efficacy of dihydroxyflavonols against a range of viruses, identifying the viral life cycle stages they might inhibit.
Metabolic Regulation: The effects of dihydroxyflavonols on metabolic pathways, including glucose metabolism and lipid regulation, are not well understood. Research in this area could uncover potential treatments for metabolic disorders. dergipark.org.tr
Anti-inflammatory Effects: While some anti-inflammatory activity is known, the specific molecular targets within inflammatory cascades, such as specific cytokines or signaling proteins, need to be identified. nih.gov
Mechanistic studies should employ a variety of cellular and molecular techniques to understand how these compounds exert their effects. This includes identifying protein targets, mapping signaling pathway modulation, and understanding gene expression changes.
Advanced Preclinical Model Development for Disease Pathophysiology Studies
To accurately assess the therapeutic potential of dihydroxyflavonols, robust and relevant preclinical models are essential. The development and use of advanced models that more closely mimic human disease pathophysiology will be crucial for translating basic research findings into clinical applications.
Types of Advanced Models:
Organ-on-a-Chip Models: These microfluidic devices can simulate the physiology of human organs, providing a more accurate prediction of a compound's efficacy and toxicity than traditional 2D cell cultures.
Human-induced Pluripotent Stem Cell (iPSC) Models: iPSCs derived from patients with specific diseases can be differentiated into relevant cell types (e.g., neurons, cardiomyocytes) to study disease mechanisms and test therapeutic agents in a patient-specific context.
Genetically Engineered Animal Models: The use of animal models with specific genetic modifications that replicate aspects of human diseases can provide valuable insights into the in vivo effects of dihydroxyflavonols.
These advanced models will allow for a more nuanced understanding of how dihydroxyflavonols behave in a complex biological system, facilitating the identification of the most promising candidates for clinical development.
Elucidation of Complex Intermolecular Interactions and Signaling Networks
A deeper understanding of the molecular interactions between dihydroxyflavonols and their biological targets is fundamental to rational drug design. Future research should focus on elucidating the complex interplay between these flavonoids and cellular signaling networks.
Key Areas of Investigation:
Receptor Binding Studies: Detailed structural and biophysical studies are needed to characterize the binding of dihydroxyflavonols to their protein targets. This includes determining binding affinities, identifying key interacting residues, and understanding the conformational changes induced upon binding. For example, studies on 7,8-dihydroxyflavone have explored its interaction with the TrkB receptor. nih.gov
Signaling Pathway Analysis: Once a target is identified, the downstream signaling pathways that are modulated by the dihydroxyflavonol need to be comprehensively mapped. This can be achieved using techniques such as phosphoproteomics and transcriptomics to gain a global view of the cellular response. The BDNF-TrkB signaling pathway is a key area of focus for neuroprotective flavonoids. nih.gov
Computational Modeling: In silico approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and interaction energies of dihydroxyflavonols with their targets, guiding the design of more potent and selective derivatives. spandidos-publications.comnih.gov
Comparative Studies Across Different Dihydroxyflavonol Isomers and Related Flavonoids
The biological activity of flavonoids is highly dependent on their structure, including the number and position of hydroxyl groups. Comparative studies are essential to understand the structure-activity relationships within the dihydroxyflavonol class and in relation to other flavonoids.
Research Approaches for Comparative Studies:
Standardized Bioassays: A panel of standardized in vitro and in vivo assays should be used to directly compare the biological activities of different dihydroxyflavonol isomers (e.g., 7,2'-, 7,8-, 3',4'-dihydroxyflavonol) and related flavonoids (e.g., 7-hydroxyflavone (B191518), chrysin). researchgate.netresearchgate.net
Antioxidant Capacity Assays: A direct comparison of the free-radical scavenging and antioxidant potential of different isomers can help to correlate their chemical structure with their antioxidant efficacy. researchgate.net
Pharmacokinetic Profiling: Comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of different isomers will be critical in selecting candidates with favorable drug-like properties.
These comparative studies will provide a comprehensive understanding of how subtle structural variations influence biological function, paving the way for the rational selection and development of the most promising dihydroxyflavonol-based therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
